1,3-Dichloro-2,4-difluorobenzene

Overview

Description

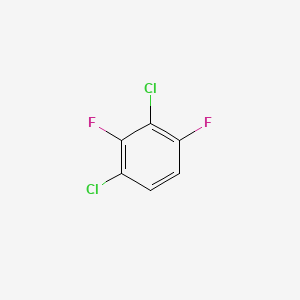

1,3-Dichloro-2,4-difluorobenzene is an organic compound with the molecular formula C6H2Cl2F2 It is a derivative of benzene, where two hydrogen atoms are replaced by chlorine atoms and two by fluorine atoms

Preparation Methods

The synthesis of 1,3-Dichloro-2,4-difluorobenzene typically involves the halogenation of benzene derivatives. One common method is the diazotization of 3,5-dichloro-4-fluoroaniline followed by a Sandmeyer reaction, which replaces the diazonium group with a fluorine atom . Another approach involves the catalytic elimination of halogen from a 1,3-difluorohalobenzene .

Chemical Reactions Analysis

1,3-Dichloro-2,4-difluorobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where an electrophile replaces one of the hydrogen atoms on the benzene ring.

Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups like chlorine and fluorine makes it susceptible to NAS reactions.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can undergo such reactions under appropriate conditions.

Common reagents for these reactions include halogenating agents, acids, and bases, depending on the desired transformation. Major products formed from these reactions vary but often include further substituted benzene derivatives.

Scientific Research Applications

Organic Synthesis

1,3-Dichloro-2,4-difluorobenzene serves as a versatile building block in organic synthesis. It can undergo various reactions such as:

- Electrophilic Aromatic Substitution : The compound can react with electrophiles due to the electron-withdrawing nature of the halogens.

- Nucleophilic Aromatic Substitution : The halogen substituents allow for nucleophilic attack, facilitating the formation of more complex organic molecules.

These reactions are crucial in developing pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, the compound is explored for its potential as a scaffold for drug design. The introduction of fluorine atoms often enhances the bioavailability and pharmacokinetic properties of drug molecules. Research indicates that derivatives of this compound could target diseases associated with fluorine deficiency, such as dental caries and osteoporosis .

Case Study : A study demonstrated that compounds derived from this structure exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential in developing antimicrobial agents .

Material Science

The compound is also investigated for its applications in material science. It can be utilized in the development of liquid crystals with specific properties such as thermal stability and refractive index. These materials find applications in displays, sensors, and optoelectronic devices .

Mechanism of Action

The mechanism of action for 1,3-Dichloro-2,4-difluorobenzene primarily involves its reactivity in electrophilic and nucleophilic aromatic substitution reactions. The electron-withdrawing effects of the chlorine and fluorine atoms influence the reactivity of the benzene ring, making it more susceptible to attack by nucleophiles and electrophiles .

Comparison with Similar Compounds

1,3-Dichloro-2,4-difluorobenzene can be compared with other halogenated benzene derivatives such as:

- 1,3-Difluorobenzene

- 1,4-Dichloro-2,5-difluorobenzene

- 1-Chloro-2,4-difluorobenzene

These compounds share similar reactivity patterns due to the presence of halogen atoms but differ in their specific substitution patterns, which can influence their chemical behavior and applications .

Biological Activity

1,3-Dichloro-2,4-difluorobenzene (C6H2Cl2F2) is a halogenated aromatic compound with significant applications in chemical synthesis and potential biological implications. Understanding its biological activity is crucial for assessing its safety, environmental impact, and therapeutic potential.

This compound is characterized by the presence of two chlorine and two fluorine atoms on a benzene ring. This unique substitution pattern influences its reactivity and interaction with biological systems. Its molecular structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C6H2Cl2F2 |

| Molecular Weight | 175.00 g/mol |

| Boiling Point | 128-130 °C |

| Density | 1.350 g/cm³ |

| Flash Point | 32 °C |

Toxicological Profile

Research indicates that this compound exhibits varying degrees of toxicity depending on exposure levels and routes. Studies have shown that halogenated compounds can disrupt endocrine functions and may have carcinogenic properties. The U.S. Environmental Protection Agency (EPA) has identified several halogenated compounds as potential environmental pollutants with health risks associated with long-term exposure .

The biological activity of this compound is primarily attributed to its ability to interact with cellular components through electrophilic substitution reactions. The presence of electron-withdrawing halogens enhances its reactivity towards nucleophiles, potentially leading to the formation of reactive intermediates that can damage cellular macromolecules such as DNA and proteins.

Case Studies

Research Findings

Recent studies have focused on the synthesis and reactivity of halogenated benzene derivatives:

- A study demonstrated that this compound can serve as an intermediate in the synthesis of more complex organic molecules through palladium-catalyzed cross-coupling reactions .

- Another investigation into the reactivity of substituted benzenes indicated that compounds like this compound exhibit significant electrophilic character due to the presence of multiple halogens .

Summary Table of Biological Activities

Q & A

Q. Basic: What are the optimal synthetic routes for 1,3-Dichloro-2,4-difluorobenzene?

Answer:

The compound can be synthesized via two primary routes:

- Route 1: Using 2,4-dichloroaniline as a precursor. This method achieves a 91% yield under diazotization followed by fluorination (Balz-Schiemann reaction) .

- Route 2: Starting with 2,4-dichlorophenylboronic acid , which undergoes Suzuki coupling with a fluorinating agent, yielding 27% .

Methodological Considerations:

- Route 1 is preferred for higher yields but requires precise temperature control during diazotization (0–5°C) to avoid side reactions.

- Route 2 is useful for introducing fluorine at specific positions but may require palladium catalysts and inert conditions.

- Purification: Column chromatography (silica gel, hexane:ethyl acetate 9:1) or recrystallization in ethanol can isolate the product.

Q. Basic: How should researchers safely handle and store this compound?

Answer:

Safety Protocols (Based on Analogous Halobenzenes):

- PPE: Use nitrile gloves, lab coats, and safety goggles. Conduct operations in a fume hood due to volatility and potential inhalation hazards .

- Storage: Store in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent degradation and moisture absorption .

- Spills: Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water jets to prevent aerosolization .

Emergency Measures:

- Inhalation: Move to fresh air; administer oxygen if breathing is labored .

- Skin Contact: Wash with soap and water for 15 minutes; remove contaminated clothing .

Q. Advanced: How do electronic effects of substituents influence the reactivity of this compound in electrophilic substitution?

Answer:

The electron-withdrawing Cl and F substituents deactivate the benzene ring, directing electrophiles to the meta and para positions relative to existing substituents. Key factors:

- Ortho/para Directors: Chlorine (weakly deactivating) allows limited substitution, while fluorine’s strong -I effect further reduces reactivity .

- Computational Analysis: Use density functional theory (DFT) to map electron density. For example, Fukui indices predict reactivity at C5 (para to F) due to lower electron density .

Experimental Validation:

- Nitration: React with HNO₃/H₂SO₄ at 50°C. Analyze products via LC-MS to identify substitution patterns .

Q. Advanced: How can researchers resolve contradictions in reported synthesis yields (e.g., 91% vs. 27%) for this compound?

Answer:

Yield discrepancies arise from reaction conditions and mechanistic pathways :

- Route 1 (91%): Diazotization requires strict stoichiometric control of NaNO₂ and HF. Excess HF can lead to defluorination .

- Route 2 (27%): Suzuki coupling efficiency depends on catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) and boronic acid purity. Trace moisture reduces yields .

Optimization Strategies:

- DoE (Design of Experiments): Vary temperature, catalyst, and reagent ratios to identify optimal conditions.

- In Situ Monitoring: Use FT-IR to track intermediate formation (e.g., diazonium salts) .

Q. Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR (¹H/¹³C/¹⁹F):

- GC-MS: Confirm molecular ion (M⁺ at m/z 198) and fragmentation patterns (loss of Cl/F groups) .

- Elemental Analysis: Validate C, H, N, Cl, F percentages (theoretical: C 43.2%, H 1.5%, Cl 36.3%, F 19.0%) .

Q. Advanced: How can computational modeling predict the environmental persistence of this compound?

Answer:

- QSPR Models: Use quantitative structure-property relationships to estimate biodegradation half-life (e.g., EPI Suite™). The compound’s strong C-F bonds suggest high persistence .

- Metabolic Pathways: Simulate microbial degradation using tools like EAWAG-BBD. Fluorine substitution resists oxidation, increasing bioaccumulation potential .

Validation:

- Microcosm Studies: Incubate with soil samples and monitor degradation via HPLC-UV .

Q. Basic: What are the applications of this compound in pharmaceutical intermediate synthesis?

Answer:

The compound serves as a precursor for:

- Antimicrobial Agents: Introduce sulfonamide groups at C5 for target activity .

- Kinase Inhibitors: Functionalize via Buchwald-Hartwig amination to attach heterocyclic moieties .

Methodology:

Properties

IUPAC Name |

1,3-dichloro-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHNTJXRSWNSNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190053 | |

| Record name | Benzene, 1,3-dichloro-2,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36556-37-3 | |

| Record name | 1,3-Dichloro-2,4-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36556-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-dichloro-2,4-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dichloro-2,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.